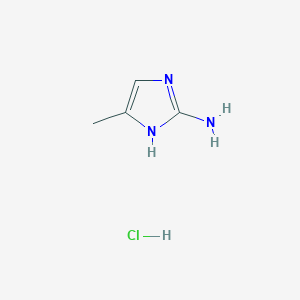

5-methyl-1H-imidazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

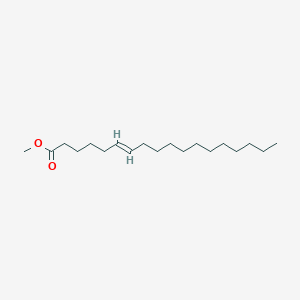

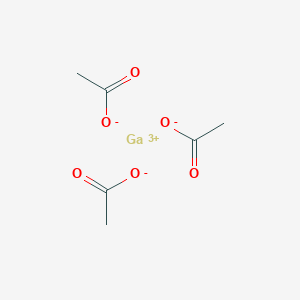

“5-methyl-1H-imidazol-2-amine hydrochloride” is a chemical compound with the molecular formula C4H8ClN3 . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole derivatives are key components in functional molecules used in a variety of applications .

Molecular Structure Analysis

The molecular structure of “5-methyl-1H-imidazol-2-amine hydrochloride” is based on the imidazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The 5-methyl group indicates that a methyl group (-CH3) is attached to the 5th carbon in the imidazole ring .

Applications De Recherche Scientifique

-

Synthesis of Imidazoles

- Field : Organic & Biomolecular Chemistry

- Application : Imidazoles, including 5-methyl-1H-imidazol-2-amine, are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

- Method : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

- Results : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

-

Preparation of Nitroimidazole Antibiotics

- Field : Pharmaceutical Chemistry

- Application : 2-Methylimidazole, which is structurally similar to 5-methyl-1H-imidazol-2-amine, is used as a raw material for the preparation of nitroimidazole antibiotics . These antibiotics are useful in combatting anaerobic bacterial and parasitic infections .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application are the production of nitroimidazole antibiotics that are effective against certain types of infections .

-

Coordination Chemistry

- Field : Inorganic Chemistry

- Application : 2-Methylimidazole, which is structurally similar to 5-methyl-1H-imidazol-2-amine, is used as a ligand in coordination chemistry . Ligands are ions or molecules that bind to a central metal atom to form coordination compounds .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application are the production of coordination compounds that have various applications in fields like catalysis, material science, and medicine .

-

Epoxy Resin Hardener

- Field : Polymer Chemistry

- Application : 2-Methylimidazole is also employed as a hardener or accelerator for epoxy resin . Epoxy resins are a type of polymer that are used in a wide variety of industries, including electronics, construction, automotive, and aerospace .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application are hardened epoxy resins that have improved mechanical properties and are used in various industrial applications .

-

Catalysis

- Field : Industrial Chemistry

- Application : Imidazoles, including 2-Methylimidazole which is structurally similar to 5-methyl-1H-imidazol-2-amine, are used as catalysts in various industrial processes . They can accelerate chemical reactions without being consumed, making them valuable in large-scale manufacturing .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application are the acceleration of chemical reactions, leading to more efficient production processes .

-

Auxiliary Agent for Textile Dyes

- Field : Textile Industry

- Application : 2-Methylimidazole is used as an auxiliary agent for textile dyes . It can help to improve the dyeing process and enhance the color quality of the textiles .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application are textiles with improved color quality and durability .

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-1H-imidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3,(H3,5,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRXGQCNPSDRIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515123 |

Source

|

| Record name | 5-Methyl-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1H-imidazol-2-amine hydrochloride | |

CAS RN |

6775-38-8 |

Source

|

| Record name | 5-Methyl-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)